1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin

Description

Molecular Weight and Composition Analysis

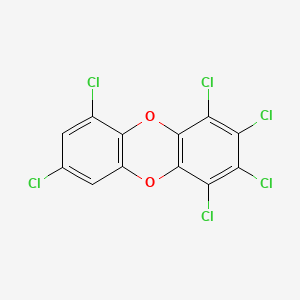

The molecular weight of 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin has been determined to be 390.9 grams per mole through computational analysis. This value reflects the substantial contribution of six chlorine atoms to the overall molecular mass, with chlorine representing approximately 54.3% of the total molecular weight. The compound contains twelve carbon atoms, two hydrogen atoms, six chlorine atoms, and two oxygen atoms, resulting in a heavily halogenated structure with minimal hydrogen content. The high degree of chlorination significantly influences the compound's physical and chemical properties, including its lipophilicity, environmental persistence, and bioaccumulation potential.

Properties

IUPAC Name |

1,2,3,4,6,8-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-4(14)10-5(2-3)19-11-8(17)6(15)7(16)9(18)12(11)20-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMALTUQZEIFHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074064 | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-67-2 | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,8-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFV052UBPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes

The synthesis of 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin typically involves chlorination of dibenzo-p-dioxin precursors or stepwise construction of the dioxin ring system with chlorinated aromatic intermediates. Due to the toxicity and environmental concerns, direct synthetic methods are limited and often performed under controlled laboratory conditions.

Common synthetic approaches include:

Chlorination of Dibenzo-p-dioxin or Lower Chlorinated Congeners:

Controlled chlorination using chlorine gas or chlorinating agents under specific conditions to achieve selective substitution at the 1,2,3,4,6,8 positions. This method requires careful control of reaction temperature, solvent, and chlorine concentration to avoid over-chlorination or formation of unwanted isomers.Stepwise Assembly via Chlorinated Phenols or Chlorinated Biphenyls:

Coupling of chlorinated phenolic compounds or chlorinated biphenyl intermediates followed by oxidative ring closure to form the dioxin structure. This method allows for more selective placement of chlorine atoms but involves multiple synthetic steps.By-product Formation in Industrial Processes:

1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin can also form unintentionally as a by-product during industrial processes such as pesticide manufacturing, paper pulp bleaching, or waste incineration involving chlorinated compounds.

Laboratory Preparation Protocols

Due to the compound’s toxicity and environmental persistence, laboratory preparation is generally performed on a small scale with strict safety protocols.

Solvent Systems:

Organic solvents such as nonane, toluene, or mixtures (e.g., nonane:toluene 8:2) are used to dissolve intermediates and final products due to the compound’s low water solubility.Temperature Control:

Reactions are typically conducted at controlled temperatures to optimize chlorination and ring closure steps, often involving heating to moderate temperatures (e.g., 37°C) to increase solubility and reaction rates.Purification:

Purification is achieved by chromatographic techniques and recrystallization from suitable solvents to isolate the desired hexachlorinated congener.

Biotransformation and Environmental Formation

Research has shown that certain bacteria, such as Sphingomonas wittichii RW1, can biotransform hexachlorodibenzo-p-dioxins, including 1,2,3,4,6,8-Hexachlorodibenzo-p-dioxin, indicating environmental formation and degradation pathways. This biotransformation involves initial attack on less-substituted aromatic rings, producing chlorinated catechols and phenols.

Data Table: Preparation and Solubility Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C12H2Cl6O2 |

| Molecular Weight | 390.9 g/mol |

| Solubility | Nonane:Toluene (8:2) mixture; chloroform (slight, heated) |

| Storage Conditions | Store at -20°C (up to 1 month), -80°C (up to 6 months) |

| Preparation Solvent | Nonane, toluene, acetone-toluene-nonane mixtures for stock solutions |

| Preparation Notes | Heat to 37°C and sonicate to increase solubility; avoid repeated freeze-thaw cycles |

| Melting Point | ~273°C (estimated) |

| Boiling Point | ~475°C (estimated) |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated phenols and other related compounds.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products

Oxidation: Chlorinated phenols and quinones.

Reduction: Less chlorinated dibenzo-p-dioxins.

Substitution: Various halogenated dibenzo-p-dioxins.

Scientific Research Applications

Environmental Monitoring and Analysis

1. Environmental Persistence and Bioaccumulation

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin is released into the environment primarily through industrial processes such as waste incineration and the production of chlorinated compounds. Its stability leads to bioaccumulation in the food chain, making it a significant concern for ecological health and human safety. Monitoring its levels in environmental samples (soil, sediment, and biota) is crucial for assessing contamination risks and regulatory compliance .

2. Analytical Methods

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin in environmental matrices. These methods provide essential data for risk assessments and help in the identification of pollution sources .

Toxicological Research

1. Carcinogenicity Studies

Research indicates that 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin exhibits carcinogenic properties in laboratory animals. Studies have shown a dose-dependent increase in liver tumors among rodents exposed to this compound over prolonged periods . Understanding its mechanisms of action at the molecular level is vital for developing strategies to mitigate its effects on human health.

2. Mechanisms of Toxicity

The compound acts through the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression that can disrupt endocrine functions and induce oxidative stress. This pathway is crucial for understanding the broader implications of exposure to dioxins on human health and environmental safety .

Bioremediation Applications

1. Microbial Degradation

Recent studies have demonstrated that certain bacterial strains can metabolize 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin under aerobic conditions. For instance, specific strains have been shown to convert this compound into less harmful metabolites such as tetrachlorocatechol . This biotransformation process presents a promising avenue for bioremediation efforts aimed at cleaning up contaminated sites.

2. Phytoremediation Potential

Research into phytoremediation—the use of plants to absorb and degrade pollutants—has identified several plant species capable of uptaking dioxins from contaminated soils. These plants can potentially reduce the bioavailability of 1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin in the environment while promoting soil health .

Case Studies

Mechanism of Action

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates the transcription of various genes involved in xenobiotic metabolism, including phase I and phase II enzymes such as cytochrome P450 1A1 (CYP1A1). This leads to the biochemical and toxic effects observed with exposure to this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

HxCDD differs from other hexachlorinated dioxins in chlorine substitution patterns, which influence molecular stability and interactions. Key structural isomers include:

The 1,2,3,4,6,8 isomer lacks chlorine substituents in the lateral (2,3,7,8) positions, which are critical for high toxicity in dioxins. This structural distinction reduces its binding affinity to the aryl hydrocarbon receptor (AhR), a key mechanism of dioxin toxicity .

Toxicological Profiles

Toxicity equivalence factors (TEFs) based on the WHO 2005 guidelines highlight significant differences among isomers:

The absence of a TEF for 1,2,3,4,6,8-HxCDD suggests negligible contributions to dioxin toxicity benchmarks compared to lateral-substituted isomers .

Analytical Detection and Environmental Prevalence

NHANES data (2005–2010) report detection limits for serum analysis of HxCDD isomers, but 1,2,3,4,6,8-HxCDD is notably absent from monitoring lists, implying lower environmental prevalence or analytical prioritization of more toxic isomers . For example:

Biological Activity

1,2,3,4,6,8-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of environmental pollutants known for their toxicity and persistence in the environment. This article explores the biological activity of HxCDD, focusing on its metabolic pathways, toxicological effects, and implications for human health and the environment.

Chemical Structure and Properties

HxCDD has the molecular formula C12H2Cl6O2 and is characterized by six chlorine atoms attached to its dibenzo-p-dioxin structure. The chlorination pattern significantly influences its biological activity and toxicity.

Metabolism and Biotransformation

Research indicates that HxCDD undergoes biotransformation primarily through microbial pathways. A notable study demonstrated that the bacterium Sphingomonas wittichii RW1 can catabolize HxCDD, producing metabolites such as 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. This biotransformation was monitored using mass spectrometry to identify the degradation products formed during aerobic degradation processes .

Table 1: Biotransformation Products of HxCDD

| Metabolite | Chemical Structure | Formation Percentage |

|---|---|---|

| 3,4,5,6-Tetrachlorocatechol | C7H3Cl4O2 | ~95.5% |

| 2-Methoxy-3,4,5,6-tetrachlorophenol | C8H5Cl4O3 | ~4.5% |

This study highlights that the chlorination pattern impacts biodegradability; HxCDD is more amenable to microbial degradation compared to its less chlorinated congeners .

Toxicological Effects

HxCDD exhibits significant toxicological effects that raise concerns regarding human health. Animal studies have shown that exposure to HxCDD can lead to various adverse effects:

- Carcinogenicity : Long-term exposure studies in rats and mice indicated a dose-related increase in hepatocellular carcinomas and adenomas. The U.S. Environmental Protection Agency (EPA) has classified HxCDD as a probable human carcinogen based on these findings .

- Endocrine Disruption : HxCDD has been shown to disrupt endocrine functions by altering hormone levels and metabolic processes. For example, it inhibits phosphoenolpyruvate carboxykinase (PEPCK) activity in liver tissues at higher doses .

- Weight Loss and Metabolic Changes : Studies have reported significant reductions in body weight among rats exposed to high doses of HxCDD. This is associated with decreased insulin-like growth factor-I (IGF-I) levels and increased expression of phosphorylated AMP kinase (p-AMPK), suggesting a metabolic disturbance caused by the compound .

Case Study 1: Occupational Exposure

A study involving workers exposed to dioxins revealed elevated levels of HxCDD in adipose tissue compared to unexposed individuals. The mean concentration was found to be significantly higher in exposed workers (246 ppt) versus controls (86 ppt), indicating bioaccumulation and potential health risks associated with occupational exposure .

Case Study 2: Environmental Impact

In an environmental context, monitoring studies have shown that regions contaminated with dioxins exhibit altered ecological dynamics. For instance, aquatic ecosystems affected by industrial discharges containing HxCDD have shown declines in biodiversity and disruptions in food webs due to the toxic effects on various organisms .

Q & A

What analytical methods are recommended for detecting 1,2,3,4,6,8-HxCDD in environmental matrices, and what are their validation parameters?

Basic

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting 1,2,3,4,6,8-HxCDD. Method 1613 (EPA) specifies precision and recovery standards, with calibration sets (e.g., M-1613-CAL-SET) and isotopic dilution techniques (e.g., ¹³C₁₂-labeled internal standards) to enhance accuracy . Detection limits for HxCDD congeners in water and soil are typically ≤50 pg/L, with recovery rates of 70–120% under EPA protocols .

How do isomer-specific structural differences impact the toxicity assessment of 1,2,3,4,6,8-HxCDD compared to other HxCDD congeners?

Advanced

The lateral chlorination pattern (positions 1,2,3,4,6,8) reduces binding affinity to the aryl hydrocarbon receptor (AhR) compared to 1,2,3,6,7,8-HxCDD, which has higher bioaccumulation potential . Acute toxicity studies in rats show that 1,2,3,4,7,8-HxCDD (LD₅₀ >5,000 μg/kg) is less toxic than TCDD (LD₅₀ ~20 μg/kg), but chronic toxicity data for 1,2,3,4,6,8-HxCDD remain absent, necessitating structure-activity relationship (SAR) modeling to infer risks .

What challenges arise in quantifying 1,2,3,4,6,8-HxCDD in complex biological samples, and how are they mitigated?

Advanced

Co-elution with other HxCDD isomers (e.g., 1,2,3,6,7,8-HxCDD) in GCMS/MS requires optimized chromatographic separation, such as using a 60-m DB-5MS column with a 0.18-mm internal diameter. Matrix effects in serum/plasma are addressed via accelerated solvent extraction (ASE) and cleanup with sulfuric acid-impregnated silica gel . Quantitation relies on isotope dilution with ¹³C₁₂-labeled HxCDD, achieving ≤15% relative standard deviation (RSD) in inter-laboratory validations .

Why are chronic oral toxicity data lacking for 1,2,3,4,6,8-HxCDD, and what experimental designs could address this gap?

Basic

No chronic oral MRL exists due to insufficient long-term studies in humans or animals . A proposed 24-month rodent bioassay should include dose-response groups (0.1–100 ng/kg/day) to evaluate hepatotoxicity, immunotoxicity, and endocrine disruption endpoints. Longitudinal sampling of adipose tissue and liver would clarify bioaccumulation kinetics .

How do regulatory frameworks incorporate 1,2,3,4,6,8-HxCDD into risk assessments given its absence from WHO TEF tables?

Advanced

Unlike 1,2,3,6,7,8-HxCDD (TEF=0.1), 1,2,3,4,6,8-HxCDD lacks a TEF, requiring congener-specific analysis in risk calculations. The U.S. EPA recommends using a "threshold of toxicological concern" (TTC) of 0.1 pg TEQ/kg/day for unassigned congeners, extrapolated from structurally similar dioxins . Environmental monitoring in Canada mandates reporting under Schedule 8 of O. Reg. 419/05, despite its lower toxicity potency .

What methodologies ensure accurate recovery of 1,2,3,4,6,8-HxCDD during extraction from solid waste samples?

Basic

European Standard EN-1948 outlines extraction protocols using toluene or nonane at 100°C for 24 hours, followed by multilayer silica gel chromatography. Spike-and-recovery tests with 50 μg/mL ¹³C₁₂-labeled HxCDD achieve 85–110% recovery in sludge and sediment matrices .

How do bioavailability studies inform the ecological risk of 1,2,3,4,6,8-HxCDD in terrestrial ecosystems?

Advanced

Bioavailability is reduced in organic-rich soils due to strong adsorption to humic acids (Kₒc=10⁵ L/kg). In vivo studies in earthworms (Eisenia fetida) show bioaccumulation factors (BAFs) of <0.1, suggesting limited trophic transfer. Comparative studies with 1,2,3,7,8-HxCDD reveal divergent metabolic pathways, including cytochrome P450-mediated hydroxylation .

What analytical artifacts arise when quantifying 1,2,3,4,6,8-HxCDD in incineration samples, and how are they resolved?

Advanced

Thermal degradation of heptachlorinated dioxins (e.g., 1,2,3,4,6,7,8-HpCDD) during GC inlet heating (≥280°C) can produce false-positive 1,2,3,4,6,8-HxCDD signals. This is mitigated by splitless injection at 250°C and confirmatory analysis using MRM transitions (e.g., m/z 359→323 for quantification and m/z 359→325 for confirmation) .

How do interspecies differences in AhR activation influence toxicity extrapolation for 1,2,3,4,6,8-HxCDD?

Advanced

Guinea pigs exhibit 10-fold higher AhR binding affinity for HxCDDs than hamsters, complicating human risk extrapolation. In vitro luciferase reporter assays (e.g., CALUX) show EC₅₀ values of 1,2,3,4,6,8-HxCDD at 50 nM, compared to 0.5 nM for TCDD, suggesting reduced potency. Cross-species toxicokinetic models must account for hepatic sequestration and fecal excretion rates .

What quality control measures are critical for certifying 1,2,3,4,6,8-HxCDD reference materials?

Basic

Certified reference materials (CRMs) require homogeneity testing (<5% RSD), stability studies (≥2 years at -20°C), and interlaboratory validation via ISO Guide 34. For example, 50 μg/mL solutions in nonane must demonstrate ±2% accuracy against NIST-traceable standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.